WWL113 is a small-molecule inhibitor specifically designed to target and block the activity of Carboxylesterase 1 (CES1) [, , , ]. CES1 is a serine hydrolase enzyme involved in the metabolism of various molecules, including lipid mediators called prostaglandin glyceryl esters (PG-Gs) [, , , ]. In scientific research, WWL113 serves as a valuable tool to investigate the role of CES1 in various biological processes, particularly in the context of inflammation and immune responses [, , , ].
The synthesis of WWL113 involves several organic chemistry techniques, including reaction conditions that favor the formation of its unique structural components. While specific synthetic routes are not detailed in the available literature, it is known that WWL113 can be derived from precursor compounds through a series of steps involving functional group transformations and coupling reactions.
In one study, WWL113 was synthesized as part of a broader effort to develop selective inhibitors for carboxylesterases, which play critical roles in lipid metabolism . The synthesis typically requires careful control of reaction conditions to ensure high selectivity and yield.
The molecular structure of WWL113 features a complex arrangement that includes aromatic rings and functional groups conducive to its inhibitory action on serine hydrolases. The compound's three-dimensional conformation is crucial for its biological activity, particularly its interaction with target enzymes.
Data from molecular docking studies suggest that WWL113 binds effectively to the active sites of carboxylesterase enzymes, inhibiting their activity through competitive mechanisms . The structural details reveal that specific functional groups are essential for its binding affinity and selectivity.
WWL113 primarily engages in inhibition reactions with serine hydrolases such as carboxylesterase 3 and carboxylesterase 1f. These reactions are characterized by the formation of enzyme-inhibitor complexes that prevent the normal catalytic activity of these enzymes.
In vitro studies have demonstrated that WWL113 selectively inhibits these enzymes without affecting other serine hydrolases involved in adipocyte lipolysis, such as hormone-sensitive lipase . The specificity of WWL113 is attributed to its structural features that allow for targeted interactions with the active sites of these particular enzymes.
The mechanism by which WWL113 exerts its effects involves modulation of gene expression related to thermogenesis in brown adipose tissue. Specifically, WWL113 enhances the expression of uncoupling protein 1 by engaging pathways mediated by peroxisome proliferator-activated receptor alpha (PPARα) .
Experimental data indicate that the compound does not act as a direct PPARα activator but rather enhances PPARα-mediated transcriptional activity when used in conjunction with PPARα agonists. This cooperative effect suggests a nuanced role for WWL113 in metabolic regulation .
WWL113 exhibits several notable physical properties:
Chemical analyses reveal that WWL113 maintains structural integrity during typical handling procedures used in biochemical assays .
WWL113 has potential applications in various scientific fields, particularly in metabolic research. Its ability to modulate lipid metabolism makes it a candidate for studies focused on obesity, diabetes, and other metabolic disorders. Specific applications include:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3